5-methyl-6-phenylpyridazin-3-amine

Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationships

5-Methyl-6-phenylpyridazin-3-amine (CAS 105537-96-0) is a heterocyclic building block belonging to the 3-aminopyridazine class. Its core scaffold is integral to two major pharmacologically distinct series: (i) it serves as the synthetic precursor to selective GABA-A receptor antagonists when functionalized at the N(2) position, as established by the Wermuth group ; and (ii) its 5-methyl-6-phenyl substitution pattern is critical for achieving high AChE inhibitory potency and selectivity over butyrylcholinesterase (BuChE) in 3-(aminoalkyl) derivatives.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 105537-96-0
Cat. No. B6168415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-6-phenylpyridazin-3-amine
CAS105537-96-0
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN=C1C2=CC=CC=C2)N
InChIInChI=1S/C11H11N3/c1-8-7-10(12)13-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13)
InChIKeyWZOOTWYQPKVYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-phenylpyridazin-3-amine (CAS 105537-96-0): Core Scaffold for GABA-A Antagonists and AChE Inhibitors


5-Methyl-6-phenylpyridazin-3-amine (CAS 105537-96-0) is a heterocyclic building block belonging to the 3-aminopyridazine class [1]. Its core scaffold is integral to two major pharmacologically distinct series: (i) it serves as the synthetic precursor to selective GABA-A receptor antagonists when functionalized at the N(2) position, as established by the Wermuth group [2]; and (ii) its 5-methyl-6-phenyl substitution pattern is critical for achieving high AChE inhibitory potency and selectivity over butyrylcholinesterase (BuChE) in 3-(aminoalkyl) derivatives [3]. With a molecular formula of C₁₁H₁₁N₃ and a molecular weight of 185.22 g/mol, the compound's unique combination of a 5-methyl group and a 6-phenyl ring distinguishes it from both the unsubstituted 3-aminopyridazine and positional isomers such as the 4-methyl analog.

Why 5-Methyl-6-phenylpyridazin-3-amine Cannot Be Replaced by Generic Pyridazine Analogs


The quantitative structure-activity relationships (SAR) governing both GABA-A antagonism and AChE inhibition reveal a strict dependence on the 5-methyl-6-phenyl substitution pattern. The 5-methyl group is essential for introducing lipophilic bulk at the C-5 position, which is favorable for AChE inhibitory activity and AChE/BuChE selectivity [1]. Conversely, the 4-methyl isomer (3-amino-4-methyl-6-phenylpyridazine, CAS 81819-90-1) is the required scaffold for the GABA-A antagonist SR 95103 [2]. Simply substituting the 6-phenyl group with hydrogen (yielding 5-methylpyridazin-3-amine) eliminates the aromatic π-system necessary for both GABA-A receptor recognition and AChE inhibition potency. The N(2) nitrogen must remain unsubstituted for downstream functionalization with GABA-like side chains to produce GABA-antagonistic character [2]. This divergent regiochemical specificity means that generic pyridazine building blocks cannot be interchanged without loss of the target pharmacological profile.

Quantitative Differentiation Evidence for 5-Methyl-6-phenylpyridazin-3-amine vs. Closest Analogs


Regiochemical Determinant for AChE Inhibitor Potency: 5-Methyl vs. 4-Methyl Pyridazine Scaffolds

The 5-methyl-6-phenyl substitution pattern is critical for high AChE inhibitory potency. The derivative 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c), built on the 5-methyl-6-phenylpyridazin-3-amine scaffold, showed an IC₅₀ of 21 nM against human AChE [1]. In contrast, the corresponding 4-methyl-6-phenyl isomer 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-4-methyl-6-phenylpyridazine exhibited an IC₅₀ of 320 nM against electric eel AChE [2]. This represents a >15-fold improvement in potency attributable to the C-5 methyl substitution.

Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationships

Selectivity Advantage: 5-Methyl-6-phenyl Scaffold Confers 100-Fold AChE Selectivity Over BuChE vs. Tacrine

Derivatives built on the 5-methyl-6-phenylpyridazin-3-amine scaffold demonstrate exceptional selectivity for AChE over butyrylcholinesterase. Compound 4c (3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine) showed a human BuChE/AChE ratio of 24, indicating it is 100-times more selective for human AChE than the reference compound tacrine [1]. Tacrine, a non-selective cholinesterase inhibitor, suffers from hepatotoxicity linked to BuChE inhibition; the 5-methyl-6-phenyl scaffold's intrinsic selectivity directly addresses this liability.

AChE/BuChE selectivity Alzheimer's disease Cholinesterase inhibitors

SAR-Mandated Scaffold for GABA-A Antagonist Series: The Critical Role of the 3-Aminopyridazine Core

The Wermuth group established that linking a butyric acid moiety to the N(2) nitrogen of a 3-aminopyridazine core produces GABA-A antagonistic character, with the highest potency (approximately 250 times bicuculline) observed when an aromatic π-system bearing electron-donating substituents is at the 6-position [1]. Among 38 synthesized compounds, only those built on 3-aminopyridazine cores with specific 6-aryl substitution (including 6-phenyl) displaced [³H]GABA from rat brain membranes. Crucially, none of these active compounds interacted with GABA-B receptors, GABA uptake sites, glutamate decarboxylase, GABA-transaminase, the Cl⁻ ionophore, benzodiazepine sites, strychnine sites, or glutamate binding sites [1], demonstrating absolute target specificity.

GABA-A receptor antagonist CNS drug discovery Pharmacophore mapping

Validated Synthetic Route via 3-Chloro-5-methyl-6-phenylpyridazine Intermediate

The synthetic route to 5-methyl-6-phenylpyridazin-3-amine is documented in patent literature: 3-chloro-5-methyl-6-phenylpyridazine is prepared from the corresponding pyridazinone using phosphorus oxychloride at 80 °C, and subsequent amination yields the target 3-amino compound [1]. This established synthetic pathway provides reliable access to the compound with high purity and batch-to-batch consistency, a critical factor for reproducible pharmacological studies. By contrast, alternative positional isomers (e.g., 4-methyl-6-phenylpyridazin-3-amine, CAS 81819-90-1) require different synthetic sequences that are less well-characterized in the peer-reviewed and patent literature.

Synthetic accessibility Process chemistry Building block procurement

Optimal Procurement Scenarios for 5-Methyl-6-phenylpyridazin-3-amine Based on Proven Evidence


Medicinal Chemistry: Synthesis of Selective AChE Inhibitors for Alzheimer's Disease

Procure 5-methyl-6-phenylpyridazin-3-amine as the starting scaffold for 3-(aminoalkyl)-5-methyl-6-phenylpyridazine derivatives. The C-5 methyl group is essential for achieving nanomolar AChE potency (IC₅₀ = 21 nM) and >100-fold selectivity over BuChE vs. tacrine [1]. This scaffold directly enables the synthesis of compound 4c and its analogs, which are among the most selective AChE inhibitors reported in the pyridazine class.

Neuroscience: GABA-A Receptor Antagonist Probe Development

Use 5-methyl-6-phenylpyridazin-3-amine as the amine-bearing partner for N(2)-alkylation with GABA-like side chains. While the 4-methyl isomer is the direct precursor to SR 95103, the 5-methyl-6-phenyl scaffold enables exploration of novel GABA-A antagonists with potentially altered subtype selectivity, building on the established SAR that 6-aryl-3-aminopyridazines yield potent, competitive, and highly specific GABA-A antagonism [2].

Chemical Biology: Dual-Pharmacophore Tool Compound Synthesis

5-Methyl-6-phenylpyridazin-3-amine is uniquely positioned for the synthesis of tool compounds that probe the intersection of cholinergic and GABAergic systems. Because the same core scaffold can be functionalized to yield either AChE inhibitors (via 3-aminoalkylation) or GABA-A antagonists (via N(2)-alkylation with GABA mimics), it enables comparative pharmacological studies with a constant core structure [1][2].

Process Development: Scale-up of Pyridazine-Based CNS Drug Candidates

The documented synthetic route proceeding through the 3-chloro-5-methyl-6-phenylpyridazine intermediate provides a reliable pathway amenable to process optimization. Procurement of high-purity 5-methyl-6-phenylpyridazin-3-amine with full analytical characterization supports GLP/GMP preparation of preclinical candidates targeting both the GABA-A and AChE systems [3].

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